Product packaging for 2-(3-Iodophenyl)imidazo[1,2-a]pyridine(Cat. No.:)

2-(3-Iodophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667163
M. Wt: 320.13 g/mol
InChI Key: OTGPSQFGWBJHIC-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)imidazo[1,2-a]pyridine is a versatile chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure found in numerous commercially approved drugs and bioactive molecules . This scaffold is recognized for its significant pharmacological potential, featuring in compounds such as the anxiolytic Alpidem, the hypnotic Zolpidem, and the antiulcer agent Zolimidine . The presence of the iodine substituent on the phenyl ring makes this compound an exceptionally valuable intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed carbonylation reactions reported in recent literature . The imidazo[1,2-a]pyridine core is a priority pharmacophore in modern drug research , with recent applications spanning the development of antituberculosis agents that target the QcrB subunit of cytochrome bcc oxidase , as well as potential inhibitors for Alzheimer's disease . Furthermore, close structural analogs, specifically iodinated imidazo[1,2-a]pyridines, have been developed as radiopharmaceuticals for imaging the peripheral benzodiazepine receptor (PBR) in the brain using SPECT, highlighting the utility of this chemical class in diagnostic applications . As a synthetically accessible molecule, this compound provides researchers with a critical starting point for generating novel compounds for screening and development in medicinal chemistry and drug discovery programs. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9IN2 B13667163 2-(3-Iodophenyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(3-iodophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9IN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H

InChI Key

OTGPSQFGWBJHIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)I

Origin of Product

United States

Synthetic Methodologies for 2 3 Iodophenyl Imidazo 1,2 a Pyridine and Its Structural Analogs

Strategies for Construction of the Imidazo[1,2-a]pyridine (B132010) Heterocyclic System

The construction of the imidazo[1,2-a]pyridine core is the foundational step in the synthesis of 2-(3-Iodophenyl)imidazo[1,2-a]pyridine and its analogs. Several robust methods have been established for this purpose, each with its own advantages and substrate scope.

Cyclocondensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine (B139424) with the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

The reaction is versatile, allowing for the introduction of a wide range of substituents on both the pyridine and imidazole (B134444) rings, depending on the choice of the starting materials. For the synthesis of 2-substituted imidazo[1,2-a]pyridines, an α-haloketone is typically employed. For instance, the reaction of a 2-aminopyridine with a phenacyl bromide derivative would yield a 2-phenylimidazo[1,2-a]pyridine (B181562).

Reactant 1Reactant 2Product
2-Aminopyridineα-Haloketone2-Substituted imidazo[1,2-a]pyridine
Substituted 2-Aminopyridineα-HaloketoneSubstituted 2-Substituted imidazo[1,2-a]pyridine
2-Aminopyridineα-Haloaldehyde2-Unsubstituted imidazo[1,2-a]pyridine

Multi-component Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé reaction)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgrsc.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgrsc.org

The GBB reaction is a powerful tool for generating libraries of substituted imidazo[1,2-a]pyridines due to the commercial availability of a wide variety of aldehydes and isocyanides. beilstein-journals.org The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product. While this method directly installs an amino group at the 3-position, further functionalization can be carried out to introduce other substituents.

A study describes a one-pot synthesis of imidazo[1,2-a]pyridines using the GBB reaction assisted by microwave irradiation, highlighting it as a greener alternative. beilstein-journals.org Another work demonstrates the synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine fragment through a tandem GBB and Ugi reaction sequence. rsc.orgresearchgate.net

Component 1Component 2Component 3Product
2-AminopyridineAldehydeIsocyanide3-Aminoimidazo[1,2-a]pyridine
Substituted 2-AminopyridineSubstituted AldehydeIsocyanideVariously substituted 3-Aminoimidazo[1,2-a]pyridine

Transition Metal-Catalyzed Annulation and Cross-Coupling Methods

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the imidazo[1,2-a]pyridine system is no exception. Palladium and copper catalysts are particularly effective in promoting annulation and cross-coupling reactions to construct this scaffold.

While direct C-H arylation has become a more common palladium-catalyzed method for functionalizing the imidazo[1,2-a]pyridine core, the Heck reaction offers a viable, albeit less direct, pathway for arylation. The classical Heck reaction involves the coupling of an aryl halide with an alkene. To apply this to the synthesis of 2-aryl-imidazo[1,2-a]pyridines, a vinyl-substituted imidazo[1,2-a]pyridine could be synthesized first, followed by a Heck coupling with an aryl halide.

A more direct application, often termed a Heck-type or Mizoroki-Heck reaction, can be used for the functionalization of a pre-existing imidazo[1,2-a]pyridine ring. For instance, a microwave-assisted Mizoroki-Heck reaction has been employed for the functionalization of a 6-bromoimidazo[1,2-a]pyridine (B40293) derivative. Furthermore, a tandem one-pot synthesis of π-expanded imidazoles has been developed, which proceeds through an intermolecular Heck arylation of 2-vinyl imidazoles followed by an intramolecular aerobic oxidative C-H amination, all promoted by the same palladium catalyst.

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines. These reactions often proceed via oxidative cyclization pathways.

One such approach involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines. nih.govnih.gov This method is tolerant of a wide range of functional groups and provides imidazo[1,2-a]pyridines in high yields under mild conditions. nih.govnih.gov Another copper-catalyzed method involves the aerobic oxidative C-H/N-H coupling between simple ketones and diamines.

A copper-catalyzed intermolecular cyclization of 2-aminopyridines and acetophenones has also been reported as an alternative route to imidazo[1,2-a]pyridines. This reaction utilizes 1,10-phenanthroline (B135089) as a ligand and is carried out in the presence of air. A copper-catalyzed oxidative [3+2] cycloaddition of N-alkyl pyridinium (B92312) salts with trimethylsilyl (B98337) cyanide has been developed for the synthesis of 2-cyanoimidazo[1,2-a]pyridines. researchgate.net

Starting Material 1Starting Material 2CatalystProduct
Ketoxime AcetatePyridineCopper(I)Imidazo[1,2-a]pyridine
2-AminopyridineAcetophenoneCopper(I)2-Aryl-imidazo[1,2-a]pyridine
N-Alkyl Pyridinium SaltTrimethylsilyl CyanideCopper2-Cyanoimidazo[1,2-a]pyridine

Metal-Free Synthetic Protocols and Green Chemistry Principles

In recent years, there has been a significant push towards the development of metal-free synthetic methods that align with the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical synthesis by avoiding the use of toxic and expensive metal catalysts.

Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported. One such method involves the carbon tetrabromide-mediated oxidative carbon-nitrogen bond formation between 2-aminopyridines and β-keto esters or 1,3-diones under mild conditions. rsc.org Another efficient, catalyst- and metal-free annulation method utilizes vinyl azides and 2-aminopyridines to produce imidazo[1,2-a]pyridines in high yields. rsc.org

An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water provides a green and metal-free route to imidazo[1,2-a]pyridines. rsc.org Additionally, a dual catalytic system of flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of these heterocycles. rsc.org The use of molecular iodine as a catalyst in a three-component reaction of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions also represents an environmentally benign approach.

A mini-review highlights the progress in metal-free direct synthesis of imidazo[1,2-a]pyridines, emphasizing the ecological impact and mechanistic aspects of these methods. researchgate.net

Regioselective Introduction of the 3-Iodophenyl Moiety

Achieving the regioselective synthesis of this compound is crucial for its development as a chemical probe or drug lead. Several strategies can be employed to ensure the precise placement of the 3-iodophenyl group at the C2 position of the imidazo[1,2-a]pyridine core.

One of the most direct and common approaches for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov To synthesize this compound, a pre-functionalized building block such as 2-bromo-1-(3-iodophenyl)ethan-1-one would be reacted with 2-aminopyridine. This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the fused heterocyclic system.

The use of pre-functionalized building blocks offers excellent control over the regiochemistry at the C2 position of the imidazo[1,2-a]pyridine core. A variety of substituted 2-aminopyridines can also be used to introduce diversity at other positions of the heterocyclic system.

Table 1: Examples of Pre-functionalized Building Blocks for Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

2-Aminopyridine Derivativeα-Halocarbonyl CompoundResulting 2-Aryl-Imidazo[1,2-a]pyridine
2-Aminopyridine2-Bromo-1-(3-iodophenyl)ethan-1-oneThis compound
5-Methyl-2-aminopyridine2-Bromo-1-(3-iodophenyl)ethan-1-one2-(3-Iodophenyl)-7-methylimidazo[1,2-a]pyridine
5-Chloro-2-aminopyridine2-Bromo-1-(3-iodophenyl)ethan-1-one7-Chloro-2-(3-iodophenyl)imidazo[1,2-a]pyridine

An alternative strategy involves the initial synthesis of 2-phenylimidazo[1,2-a]pyridine followed by a post-synthesis iodination of the pendant phenyl ring. This approach relies on the principles of electrophilic aromatic substitution. The directing effects of the imidazo[1,2-a]pyridine core on the phenyl ring are generally weak, meaning that the substitution pattern on the phenyl ring will be primarily governed by the inherent reactivity of the phenyl group itself.

For the introduction of an iodine atom at the 3-position of the phenyl ring, a direct electrophilic iodination of 2-phenylimidazo[1,2-a]pyridine would likely lead to a mixture of ortho, meta, and para isomers, with the para-substituted product often being the major isomer. To achieve regioselective iodination at the meta-position, one would typically start with a 2-phenylimidazo[1,2-a]pyridine bearing a meta-directing group on the phenyl ring, perform the iodination, and then remove or modify the directing group if necessary.

However, direct iodination of the imidazo[1,2-a]pyridine core itself is a well-established reaction and typically occurs at the C3 position. nih.govacs.org Therefore, care must be taken to control the reaction conditions to favor iodination of the phenyl ring over the heterocyclic core.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to introduce the 3-iodophenyl moiety. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-halo-imidazo[1,2-a]pyridine with (3-iodophenyl)boronic acid or a corresponding boronate ester. This strategy is highly efficient and tolerates a wide range of functional groups. The synthesis would first require the preparation of a 2-bromo- or 2-chloroimidazo[1,2-a]pyridine, which can be achieved through various synthetic routes.

Sonogashira Coupling: While typically used to form C-C triple bonds, modifications of the Sonogashira coupling can be used to synthesize 2-aryl-imidazo[1,2-a]pyridines. tandfonline.comtandfonline.com For instance, a one-pot reaction between a 2-amino-1-(2-propynyl)pyridinium bromide and various iodobenzenes, including 1,3-diiodobenzene, can lead to the formation of 2-substituted imidazo[1,2-a]pyridines. tandfonline.comtandfonline.com This palladium-copper co-catalyzed reaction proceeds under mild conditions. wikipedia.org

Table 2: Comparison of Cross-Coupling Strategies for this compound Synthesis

Cross-Coupling ReactionImidazo[1,2-a]pyridine SubstratePhenyl Ring SourceKey Catalyst(s)
Suzuki-Miyaura2-Bromoimidazo[1,2-a]pyridine(3-Iodophenyl)boronic acidPalladium catalyst
Sonogashira2-Amino-1-(2-propynyl)pyridinium bromide1,3-DiiodobenzenePalladium and Copper catalysts

Synthesis of Diverse Libraries of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The generation of diverse libraries of analogs is a cornerstone of medicinal chemistry for the exploration of SAR. nih.gov The this compound scaffold provides multiple points for modification to systematically probe the effects of structural changes on biological activity.

Modifications to the core imidazo[1,2-a]pyridine scaffold can significantly impact the compound's physicochemical properties and its interaction with biological targets. These modifications can be introduced by utilizing a variety of substituted 2-aminopyridines in the initial condensation reaction.

For example, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electronic properties of the entire molecule. mdpi.com A range of 2-phenyl imidazo[1,2-a]pyridines bearing substituents such as methyl or chloro groups on the pyridine ring have been synthesized and shown to tolerate various reaction conditions. mdpi.com

Table 3: Examples of Core Scaffold Modifications

Position of SubstitutionSubstituentStarting MaterialPotential Impact
C5Methyl2-Amino-6-methylpyridineIncreased lipophilicity
C6Chloro2-Amino-5-chloropyridineAltered electronic properties
C7Methoxy2-Amino-4-methoxypyridinePotential for hydrogen bonding
C8Fluoro2-Amino-3-fluoropyridineModified metabolic stability

The 3-iodophenyl group serves as a versatile handle for further functionalization through cross-coupling reactions. The iodine atom can be readily replaced with a wide variety of substituents using reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the phenyl ring.

Starting with this compound, a library of analogs can be generated by reacting it with different boronic acids, alkynes, alkenes, or amines. This approach enables the introduction of a wide array of functional groups, including alkyl, aryl, heteroaryl, and amino moieties, at the 3-position of the phenyl ring.

Table 4: Phenyl Ring Substituent Variations via Cross-Coupling of this compound

Cross-Coupling ReactionCoupling PartnerResulting Substituent at Phenyl C3
Suzuki-MiyauraPhenylboronic acidPhenyl
SonogashiraPhenylacetylenePhenylethynyl
HeckStyreneStyrenyl
Buchwald-HartwigAnilineAnilino

Side Chain and Linker Modifications

The this compound scaffold is a versatile platform for the development of complex molecular architectures. The iodine atom on the phenyl ring serves as a highly effective functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse side chains and linkers, enabling extensive exploration of the chemical space around the core structure. Methodologies such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are instrumental in this functionalization process.

Palladium-Catalyzed Cross-Coupling Reactions

The C–I bond at the 3-position of the phenyl ring is particularly amenable to oxidative addition to a palladium(0) center, initiating several catalytic cycles. libretexts.org This reactivity is the cornerstone of modern synthetic strategies for modifying aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govmedjchem.com For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The reaction of the iodophenyl scaffold with various aryl boronic acids or esters can generate biaryl structures, effectively extending the side chain. mdpi.comrsc.org This strategy has been successfully applied to imidazo[1,2-a]pyridine derivatives to synthesize polysubstituted products. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Side Chain Modification

EntryCoupling PartnerCatalyst/ConditionsResulting Side Chain
1Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O3-Biphenyl
2Pyridine-3-boronic acid(SIPr)Pd(allyl)Cl, K₃PO₄, Dioxane3-(Pyridin-3-yl)phenyl
34-(Methoxy)phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃, 1,4-Dioxane3-(4-Methoxyphenyl)phenyl

Sonogashira Coupling

To introduce alkyne-based linkers, the Sonogashira coupling is the method of choice. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgrsc.org Applying this to this compound facilitates the attachment of various substituted alkynes. These alkynyl linkers can significantly alter the geometry and electronic properties of the molecule and can serve as points for further functionalization, for instance, through click chemistry to add triazole-containing moieties. scribd.commdpi.com

Table 2: Examples of Sonogashira Coupling for Linker Introduction

EntryCoupling PartnerCatalyst/ConditionsResulting Linker/Side Chain
1PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF3-(Phenylethynyl)phenyl
2TrimethylsilylacetylenePd(PPh₃)₄, CuI, TEA3-((Trimethylsilyl)ethynyl)phenyl
3Propargyl alcoholPd(dppf)Cl₂, CuI, Diisopropylamine3-(3-Hydroxyprop-1-yn-1-yl)phenyl

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is crucial for introducing nitrogen-containing side chains and linkers, which are prevalent in biologically active molecules. libretexts.org By reacting this compound with a diverse array of amines, anilines, or N-heterocycles, a library of amino-substituted analogs can be synthesized. researchgate.netnih.govnih.gov These modifications can introduce basic centers, hydrogen bond donors/acceptors, and points for further derivatization.

Table 3: Examples of Buchwald-Hartwig Amination for Side Chain Modification

EntryCoupling PartnerCatalyst/ConditionsResulting Side Chain
1MorpholinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene3-(Morpholin-4-yl)phenyl
2AnilinePd(OAc)₂, XPhos, Cs₂CO₃, Dioxane3-(Phenylamino)phenyl
3BenzylaminePdCl₂(dppf), K₃PO₄, Toluene3-(Benzylamino)phenyl

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This methodology allows for the introduction of vinyl linkers and more complex unsaturated side chains onto the phenyl ring of the scaffold. beilstein-journals.org For example, reacting this compound with acrylates, styrenes, or other olefins can yield derivatives with extended conjugation and functional groups suitable for subsequent chemical transformations. researchgate.net

Table 4: Examples of Heck Reaction for Linker and Side Chain Elongation

EntryCoupling PartnerCatalyst/ConditionsResulting Side Chain
1StyrenePd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile3-((E)-Styryl)phenyl
2Ethyl acrylatePdCl₂(PPh₃)₂, K₂CO₃, DMFEthyl (E)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylate
31-HexenePd(dba)₂, P(t-Bu)₃, Cy₂NMe, Dioxane3-((E)-Hex-1-en-1-yl)phenyl

These palladium-catalyzed transformations are foundational for modifying the 3-iodophenyl side chain of the core imidazo[1,2-a]pyridine structure. The choice of reaction and coupling partner allows for precise control over the final molecular structure, enabling the synthesis of diverse analogs with tailored properties.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of each atom in the molecule can be determined.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule. The chemical shifts are indicative of the local electronic environment, while coupling constants in the ¹H NMR spectrum reveal the connectivity of neighboring protons.

For 2-(3-Iodophenyl)imidazo[1,2-a]pyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) core and the 3-iodophenyl ring. Based on data from the parent imidazo[1,2-a]pyridine chemicalbook.com and related 2-(substituted-phenyl) analogs tci-thaijo.org, the assignments can be predicted. The H-5 proton is typically the most deshielded proton of the pyridine (B92270) ring due to its proximity to the bridgehead nitrogen, appearing as a doublet at the lowest field. The H-3 proton of the imidazole (B134444) ring appears as a characteristic singlet. The protons of the 3-iodophenyl group are expected to exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum will display 13 distinct signals, corresponding to the 13 unique carbon atoms in the structure. The chemical shifts can be assigned by comparison with data from analogous compounds tci-thaijo.org. The carbon atom C-2, bonded to the phenyl ring, and the bridgehead carbon C-8a typically appear at low field (downfield). The carbon atom bearing the iodine (C-3') is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.9 - 8.1s (singlet)N/A
H-5~8.1 - 8.3d (doublet)~7.0
H-8~7.6 - 7.8d (doublet)~9.0
H-7~7.2 - 7.4ddd (doublet of doublet of doublets)~9.0, ~7.0, ~1.0
H-6~6.8 - 7.0td (triplet of doublets)~7.0, ~1.0
H-2'~8.2 - 8.4t (triplet)~1.5
H-4'~7.6 - 7.8dt (doublet of triplets)~8.0, ~1.5
H-5'~7.1 - 7.3t (triplet)~8.0
H-6'~7.9 - 8.1ddd (doublet of doublet of doublets)~8.0, ~1.5, ~1.5

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~144 - 146
C-3~108 - 110
C-5~125 - 127
C-6~112 - 114
C-7~124 - 126
C-8~117 - 119
C-8a~145 - 147
C-1'~135 - 137
C-2'~134 - 136
C-3'~94 - 96
C-4'~137 - 139
C-5'~130 - 132
C-6'~125 - 127

While 1D NMR provides primary assignments, 2D NMR experiments are essential for confirming the complex connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-5, H-6, H-7, and H-8 on the pyridine ring, confirming their adjacent positions. Similarly, it would establish the connectivity between H-4', H-5', and H-6' on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of carbon signals by linking them to their attached, and often already assigned, protons. For example, the signal for C-5 would show a cross-peak with the H-5 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be expected from the H-3 proton to carbons C-2, C-8a, and C-1', and from the phenyl protons (e.g., H-2' and H-6') to the C-2 carbon of the imidazopyridine core, confirming the link between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the H-3 proton and the H-2' proton of the phenyl ring, providing information about the preferred rotational conformation (dihedral angle) of the phenyl group relative to the imidazopyridine plane in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₃H₉IN₂.

Using electrospray ionization (ESI) in positive mode, the compound would be detected as the protonated molecule, [M+H]⁺. HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the calculated mass with a high degree of accuracy (typically within 5 ppm).

Molecular Formula: C₁₃H₉IN₂

Calculated Exact Mass of [M+H]⁺ (C₁₃H₁₀IN₂⁺): 320.9934

Expected HRMS Result: Found m/z = 320.9934 ± 0.0016

Furthermore, the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one iodine atom, further corroborating the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The analysis is based on data from the parent imidazo[1,2-a]pyridine scaffold and known frequencies for substituted aromatic rings researchgate.net.

The IR spectrum is expected to show several characteristic bands:

Aromatic C-H stretching: Multiple sharp bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Aromatic C=C and C=N stretching: A series of strong to medium bands in the 1630-1450 cm⁻¹ region, characteristic of the fused heterocyclic ring system.

C-H in-plane and out-of-plane bending: A complex fingerprint region below 1300 cm⁻¹, with strong bands for C-H out-of-plane bending between 900-675 cm⁻¹, indicative of the substitution patterns on both aromatic rings.

C-I stretching: A weak to medium band expected in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3150 - 3050Aromatic C-H StretchMedium
1630 - 1610C=N StretchStrong
1550 - 1450Aromatic C=C Ring StretchStrong-Medium
850 - 750Aromatic C-H Out-of-Plane BendStrong
600 - 500C-I StretchWeak-Medium

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a crystal structure for this compound is not publicly available, analysis of closely related 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives allows for a reliable prediction of its solid-state characteristics mdpi.com. Single-crystal X-ray diffraction would provide the most definitive proof of structure, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

The imidazo[1,2-a]pyridine fused ring system is expected to be essentially planar mdpi.com. A key conformational parameter is the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the 3-iodophenyl ring. In related structures, this angle is typically non-zero, indicating a twisted conformation that minimizes steric hindrance between the rings mdpi.com.

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. Based on the structure, several types of interactions are expected to play a role in the crystal packing of this compound.

C-H···N Hydrogen Bonding: Weak hydrogen bonds are likely to form between the aromatic C-H donors of one molecule and the nitrogen atom (N-4) of the pyridine ring of an adjacent molecule.

π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine core and the phenyl ring can engage in π-π stacking interactions, where the rings are arranged in either a parallel-displaced or T-shaped orientation.

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. It could form interactions with electron-rich regions of neighboring molecules, such as the π-system of a ring or a nitrogen lone pair.

C-H···π Interactions: The protons on one molecule can interact with the electron-rich π-face of an aromatic ring on a neighboring molecule.

These combined interactions would build a stable, three-dimensional supramolecular architecture in the solid state.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly favored for their balance of accuracy and computational efficiency, making them suitable for studying imidazo[1,2-a]pyridine (B132010) derivatives. dergipark.org.tr

The electronic character of a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are commonly performed to analyze these properties for the imidazo[1,2-a]pyridine scaffold. dergipark.org.trwu.ac.th

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. researchgate.net For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the electron-rich bicyclic ring system, while the LUMO may be located on the phenyl substituent or spread across the entire conjugated system. The introduction of the 3-iodophenyl group is expected to lower the HOMO and LUMO energy levels and decrease the energy gap, potentially increasing the molecule's reactivity.

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-Phenylimidazo[1,2-a]pyridine (B181562) derivatives-6.0 to -6.5-1.5 to -2.04.0 to 4.5
Substituted imidazo[1,2-a]pyridines-5.8 to -6.8-1.2 to -2.23.6 to 4.8

Note: The values presented are representative ranges for the imidazo[1,2-a]pyridine scaffold based on published DFT studies and may vary depending on the specific substituents and computational methods used.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on a molecule. In these maps, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For 2-(3-Iodophenyl)imidazo[1,2-a]pyridine, the MEP would show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine core, identifying them as hydrogen bond acceptor sites. A region of positive or neutral potential (a "sigma-hole") is expected on the iodine atom, making it a potential halogen bond donor, a crucial interaction in ligand-target binding.

The three-dimensional structure and flexibility of a molecule are critical for its ability to bind to a biological target. Conformational analysis of this compound focuses on the rotational barrier around the single bond connecting the phenyl ring and the imidazo[1,2-a]pyridine core. While the core bicyclic system is largely planar, the entire molecule may adopt a non-coplanar, twisted geometry to minimize steric hindrance. researchgate.net

Computational methods are used to calculate the potential energy landscape by systematically rotating the dihedral angle between the two ring systems. This analysis helps identify the lowest energy (most stable) conformers. nih.gov For 2-phenyl substituted imidazo[1,2-a]pyridines, the global energy minimum often corresponds to a twisted conformation where the rings are not in the same plane. The presence of the iodine atom at the meta-position is not expected to introduce significant steric clash compared to an ortho-substituent, but it will influence the electronic distribution and thus the precise dihedral angle of the most stable conformer.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions for imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net

Docking studies have shown that the imidazo[1,2-a]pyridine scaffold can bind to a variety of biological targets, particularly protein kinases and enzymes involved in fungal or bacterial pathways. nih.govresearchgate.net The binding site is typically a well-defined pocket where the ligand can form specific interactions. For this compound, the nitrogen atoms of the core can act as hydrogen bond acceptors with donor residues like cysteine or arginine in the active site. The aromatic rings are capable of forming π-π stacking or hydrophobic interactions with residues such as phenylalanine, tyrosine, and tryptophan. jmchemsci.com

Crucially, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the backbone carbonyl oxygen of an amino acid residue. This specific, directional interaction can significantly enhance binding affinity and selectivity.

Protein Target Class Example PDB ID Key Interacting Residues (for Imidazo[1,2-a]pyridine scaffold) Potential Interactions
Protein Kinases (e.g., FLT3)4X0ICys694, Phe691, Asp829Hydrogen Bonds, π-π Stacking
Estrogen Receptor3ERTLeu346, Leu387, Arg394, Trp383Hydrophobic Interactions, Hydrogen Bonds
Lanosterol 14α-demethylase (CYP51)5V5ZHeme group, Tyr132, Phe233Coordination, Hydrophobic Interactions
Farnesyl Diphosphate Synthase5CG5Arg112, Lys257Hydrogen Bonds, Electrostatic Interactions

Note: The listed targets and residues are examples from studies on various imidazo[1,2-a]pyridine derivatives to illustrate common binding patterns. nih.govresearchgate.netjmchemsci.comnih.gov

The primary output of a molecular docking simulation is the binding pose, which describes the conformation and orientation of the ligand within the target's active site. nih.gov Scoring functions are used to rank different poses, with lower energy scores typically indicating more favorable binding. The predicted pose for this compound would likely place the core imidazo[1,2-a]pyridine ring in a hydrophobic sub-pocket, positioned to form key hydrogen bonds. The 3-iodophenyl group would extend into another part of the binding site, where its orientation would be optimized to establish favorable hydrophobic and, potentially, halogen bonding interactions. Analyzing the top-ranked poses provides a structural hypothesis for the molecule's mechanism of action.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view. openpharmaceuticalsciencesjournal.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose, the flexibility of the protein, and the role of solvent molecules. researchgate.net

For a complex of this compound and its target protein, an MD simulation would start with the best-docked pose. Over a simulation period of nanoseconds, the trajectory of the complex is analyzed. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are calculated to assess the stability of the binding. A stable RMSD for the ligand suggests that the binding pose is maintained over time. MD simulations can also confirm the persistence of key interactions like hydrogen bonds and halogen bonds, and may reveal important conformational changes in the protein upon ligand binding that are not captured by rigid docking methods. These simulations are essential for validating docking results and providing a more accurate estimation of binding free energy.

Assessment of Ligand-Protein Complex Stability and Conformational Changes

Following an extensive review of published scientific literature, no specific studies detailing the assessment of ligand-protein complex stability or conformational changes through methods such as molecular dynamics (MD) simulations for the compound this compound were identified.

However, related studies on other imidazo[1,2-a]pyridine derivatives have utilized these techniques. For instance, MD simulations performed on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting mycobacterial QcrB have been used to assess the stability of the ligand-protein complex, analyzing parameters like root-mean-square deviation (RMSD) to understand the conformational integrity of the complex over time. Such studies are critical for confirming the stability of binding modes predicted by molecular docking.

Solvent Effects on Binding and Dynamics

No specific research data was found regarding the explicit study of solvent effects on the binding and dynamics of this compound with protein targets. The influence of the solvent environment, typically water in biological systems, is a critical factor in molecular recognition, affecting both enthalpic and entropic components of binding affinity. Computational methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often employed to estimate the role of solvation in ligand binding for related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of 2D and 3D-QSAR Models

While no QSAR models have been specifically developed for a series containing this compound, numerous studies have successfully applied these methods to the broader class of imidazo[1,2-a]pyridine derivatives to understand the structural requirements for various biological activities, such as anticancer and antimycobacterial effects.

For example, 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as anticancer agents have been conducted using methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR). These models correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was developed to predict antimycobacterial activity. This model yielded statistically significant results, indicating its predictive power. The statistical parameters for this representative model are shown below.

ParameterValue
R² (Correlation coefficient for training set)0.9181
SD (Standard deviation)0.3305
Q² (Cross-validation correlation coefficient for test set)0.6745
RMSE (Root Mean Square Error)0.65
Pearson-R0.8427

These models help in identifying key structural features that positively or negatively influence activity, thereby guiding the design of more potent analogues.

Pharmacophore Model Generation for Activity Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been applied to the phenylimidazo[1,2-a]pyridine core to discover inhibitors for specific targets.

A study focused on developing Hypoxia-Inducible Factor (HIF-1α) inhibitors identified a novel phenylimidazo[1,2-a]pyridine skeleton. Using a set of known inhibitors, a common feature pharmacophore model was generated using the HipHop algorithm. The resulting model consisted of key chemical features essential for activity.

Another study on imidazo[1,2-a]pyridine-3-carboxamide analogues generated a five-featured pharmacophore hypothesis (HHPRR) to define the structural requirements for antimycobacterial activity. This model included two hydrophobic features (H), one positive ionizable feature (P), and two aromatic rings (R). Such models are valuable tools for virtual screening of compound libraries to identify new potential hits with the desired biological activity.

Pharmacophore ModelKey FeaturesAssociated Activity
Phenylimidazo[1,2-a]pyridine ModelHydrogen-bond acceptor, Hydrophobic sitesHIF-1α Inhibition
Imidazo[1,2-a]pyridine-3-carboxamide Model (HHPRR)2 Hydrophobic, 1 Positive Ionizable, 2 Aromatic RingsAntimycobacterial

These models serve as powerful predictive tools, enabling the rational design and discovery of new therapeutic agents based on the 2-phenylimidazo[1,2-a]pyridine scaffold.

Pre Clinical Biological Evaluation and Molecular Target Identification

In vitro Pharmacological Profiling on Relevant Biological Targets

The imidazo[1,2-a]pyridine (B132010) scaffold is a common feature in numerous biologically active compounds. Its derivatives have been subjected to a variety of in vitro assays to characterize their pharmacological effects on receptors, enzymes, and cellular functions.

Receptor Binding Assays (e.g., GPCRs, Ion Channels, Benzodiazepine (B76468) Receptors)

Derivatives of the imidazo[1,2-a]pyridine core have shown a notable affinity for benzodiazepine receptors, particularly the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).

Radiolabeled analogues have been developed to study these interactions. For instance, 6-Chloro-2-(4'-[123I]iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide ([123I]CLINDE), a compound with a 4-iodophenyl group, has demonstrated high affinity for PBRs. nih.govnih.gov In vitro binding studies using [3H]PK11195, a standard PBR ligand, showed that the non-radioactive CLINDE has a 50% inhibition concentration (IC50) of 1.7 nM for PBRs, compared to 360 nM for central benzodiazepine receptors (CBRs), indicating significant selectivity. nih.gov Saturation binding assays with [123I]CLINDE on mitochondrial membranes from various tissues confirmed these findings, revealing high-affinity binding sites. nih.gov

Another derivative, N',N'-dimethyl-6-methyl-(4'-[123I]iodophenyl)imidazo[1,2-a]pyridine-3-acetamide ([(123)I]IZOL), was also evaluated for its binding to benzodiazepine sites. researchgate.net Saturation experiments showed it bound to a single class of sites on adrenal and kidney mitochondrial membranes with a dissociation constant (Kd) of 30 nM. researchgate.net These studies highlight the potential of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold to interact with benzodiazepine receptors, although data for the specific 3-iodophenyl isomer is not available.

Table 1: Receptor Binding Affinity of Selected 2-Phenylimidazo[1,2-a]pyridine Analogues
CompoundTarget ReceptorTissue SourceBinding ParameterValueReference
CLINDEPBR-IC501.7 nM nih.gov
CLINDECBR-IC50360 nM nih.gov
[123I]CLINDEPBRAdrenal MembranesKd12.6 nM nih.gov
[123I]CLINDEPBRKidney MembranesKd0.20 nM nih.gov
[123I]CLINDEPBRBrain Cortex MembranesKd3.84 nM nih.gov
[(123)I]IZOLPBRAdrenal & Kidney MembranesKd30 nM researchgate.net

Enzyme Inhibition Assays (e.g., Kinases, Cholinesterases, Glutamine Synthetase, ATP Synthase)

The imidazo[1,2-a]pyridine nucleus is a key structural motif in a variety of enzyme inhibitors, particularly those targeting kinases and bacterial enzymes.

Kinase Inhibition: Numerous studies have identified imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors. The scaffold has been optimized to target receptor tyrosine kinases such as the insulin-like growth factor-1 receptor (IGF-1R), c-Met, and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.govnih.gov For example, a series based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold was developed to yield potent and selective IGF-1R inhibitors. nih.gov Another study led to the discovery of a compound that inhibited c-Met kinase activity with an IC50 value of 12.8 nmol/L and demonstrated high selectivity against a panel of other tyrosine kinases. nih.gov

Glutamine Synthetase Inhibition: In the context of infectious diseases, 3-Amino-imidazo[1,2-a]pyridines were identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase (MtGS). nih.govresearchgate.net A series of these compounds were synthesized and evaluated, with one of the most potent derivatives, compound 4n, exhibiting an IC50 of 0.38 µM, significantly more potent than known inhibitors like L-methionine-SR-sulfoximine. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Analogues
Compound ClassTarget EnzymeOrganism/Cell LineActivityValueReference
3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine derivativec-Met Kinase-IC5012.8 nmol/L nih.gov
3-Amino-imidazo[1,2-a]pyridine (Compound 4n)Glutamine SynthetaseM. tuberculosisIC500.38 µM nih.gov
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivativeIGF-1R Kinase--Potent Inhibitor nih.gov

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Cell Cycle Analysis, Apoptosis Induction)

The most extensive research on imidazo[1,2-a]pyridine derivatives involves their anti-cancer properties, evaluated through various cell-based functional assays. These compounds have been shown to inhibit cell proliferation, disrupt the cell cycle, and induce programmed cell death (apoptosis) in a range of cancer cell lines.

Cell Cycle Analysis and Apoptosis Induction: Studies on melanoma and cervical cancer cells demonstrated that certain imidazo[1,2-a]pyridines inhibit cell proliferation with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM. researchgate.netnih.gov Flow cytometry analysis revealed that these compounds can induce G2/M cell cycle arrest and significantly increase intrinsic apoptosis. nih.gov The mechanism often involves the modulation of key signaling pathways, such as the reduction of phospho-protein kinase B (p-Akt) and p-mTOR levels, and an increase in the expression of p53 and p21. nih.gov

Similar findings were reported in non-small cell lung cancer (NSCLC) and breast cancer cells. researchgate.netnih.govwaocp.org In NSCLC, novel derivatives were found to induce apoptosis and cell cycle arrest by activating NADPH oxidase-mediated oxidative stress. researchgate.netnih.gov In another study, a screen of 52 newly synthesized imidazo[1,2-a]pyridine compounds identified 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (named La23) as a potent agent against HeLa cervical cancer cells, with an IC50 of 15.32 μM. researchgate.netdocumentsdelivered.com This compound was shown to induce apoptosis via the p53/Bax mitochondrial pathway. researchgate.netdocumentsdelivered.com

Table 3: Anti-proliferative Activity of Selected Imidazo[1,2-a]pyridine Analogues
Compound Class/NameCancer Cell LineActivityValue (µM)Reference
Imidazo[1,2-a]pyridine derivativesMelanoma & Cervical CancerIC509.7 - 44.6 researchgate.netnih.gov
1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23)HeLa (Cervical)IC5015.32 researchgate.netdocumentsdelivered.com
3-aminoimidazole[1,2-α]pyridine (Compound 12)HT-29 (Colon)IC504.15 nih.gov

High-Throughput Screening (HTS) of Compound Libraries

High-throughput screening has been instrumental in identifying the imidazo[1,2-a]pyridine scaffold as a promising starting point for drug discovery campaigns. An HTS campaign targeting kinetoplastid parasites, including Leishmania donovani, identified an imidazo[1,2-a]pyridine hit, which was subsequently optimized to improve its anti-parasitic activity. nih.gov Similarly, the discovery of 3-amino-imidazo[1,2-a]pyridines as inhibitors of Mycobacterium tuberculosis glutamine synthetase originated from an HTS campaign conducted by AstraZeneca. mdpi.com These examples underscore the value of HTS in uncovering novel biological activities for this versatile chemical scaffold.

Identification and Validation of Specific Molecular Targets

Following the identification of a biologically active compound through phenotypic screening, the next critical step is to determine its specific molecular target(s).

Target Deconvolution Strategies

Target deconvolution is the process of identifying the direct molecular targets of a compound and is crucial for understanding its mechanism of action. While much of the research on imidazo[1,2-a]pyridines has involved target-based screening (e.g., screening against a panel of kinases), the complexity of their cellular effects, such as apoptosis induction, suggests that multiple targets may be involved.

Modern target deconvolution strategies can be broadly categorized. Phenotype-based screening identifies compounds that produce a desired cellular effect, but the specific target is unknown. nih.gov Subsequent deconvolution can employ advanced methods like proteomics, where techniques such as thermal proteome profiling (TPP) can reveal drug-protein interactions on a global scale. researchgate.net For instance, a matrix-augmented pooling strategy (MAPS) combined with TPP has been developed to increase the throughput of target deconvolution, allowing for the concurrent testing of multiple drugs across different cell lines. researchgate.net Another approach involves using knowledge graphs and machine learning algorithms to predict drug-protein interactions based on large datasets of chemical and biological information. nih.gov Although no specific target deconvolution studies have been published for 2-(3-Iodophenyl)imidazo[1,2-a]pyridine, these state-of-the-art methods represent a viable path forward to elucidate its precise mechanism of action should it show promise in future phenotypic screens.

Gene Overexpression and Knockdown Studies for Target Confirmation

Once a putative molecular target for a compound like this compound is hypothesized, genetic methods are crucial for validating this interaction. wjbphs.com These techniques involve manipulating the expression levels of the proposed target gene within a cellular model to observe the impact on the compound's activity.

Gene Overexpression: In this approach, cells are engineered to produce higher-than-normal levels of the target protein. If the protein is indeed the direct target, increasing its concentration may require a higher concentration of the compound to elicit the same biological effect, resulting in a rightward shift in the dose-response curve.

Gene Knockdown/Knockout: Conversely, techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing are used to reduce (knockdown) or eliminate (knockout) the expression of the target protein. wjbphs.com If the compound's efficacy is diminished or completely abolished in these modified cells, it provides strong evidence that the protein is essential for the compound's mechanism of action. umcutrecht.nl These genetic validation methods are instrumental in confirming that a specific gene product is a functionally relevant target. wjbphs.com

Chemical Proteomics Approaches for Target Identification

For bioactive compounds where the molecular target is unknown, chemical proteomics serves as a powerful, unbiased tool for identification directly within a complex biological system. nih.govresearchgate.net This approach utilizes the compound itself as a "bait" to capture its interacting proteins from cell lysates or tissues. mdpi.com

A common strategy involves synthesizing a probe molecule by attaching a linker and a reactive group to the parent compound, this compound, without significantly altering its biological activity. This probe is then immobilized on a solid support (like beads) and incubated with a protein lysate. nih.gov Proteins that bind to the compound are "fished" out of the proteome, separated, and subsequently identified using advanced mass spectrometry techniques. nih.govmdpi.com To distinguish true targets from non-specific binders, competitive binding experiments are often performed, where the lysate is co-incubated with the probe and an excess of the free, unmodified compound. researchgate.net Proteins that are specifically displaced by the free compound are considered high-confidence targets.

Table 1: General Workflow for Chemical Proteomics-Based Target Identification

StepDescriptionKey Methodologies
1. Probe Synthesis A derivative of the lead compound is synthesized with a linker arm and an affinity tag (e.g., biotin) or a reactive group.Organic Synthesis, Click Chemistry
2. Target Fishing The probe is immobilized on a solid support (e.g., streptavidin beads) and incubated with cell or tissue lysate to capture binding proteins.Affinity Chromatography, Affinity Purification
3. Protein Elution Bound proteins are eluted from the solid support.Denaturing agents (SDS), Competitive Elution
4. Protein Identification Eluted proteins are identified and quantified.Mass Spectrometry (LC-MS/MS)
5. Target Validation Candidate proteins are validated using orthogonal methods.Western Blot, Genetic Knockdown, Enzymatic Assays

Pathway Analysis and Mechanistic Insights from Cellular Studies

Following target identification, cellular studies are conducted to understand how the interaction between this compound and its target(s) translates into a biological response. This involves treating cancer cell lines with the compound and measuring its effects on various cellular processes and signaling pathways. For the broader class of imidazo[1,2-a]pyridines, effects on key cancer-related pathways have been reported. For instance, various derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.com

Other cellular effects frequently observed with this class of compounds include:

Cell Cycle Arrest: Compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing. researchgate.netwaocp.org

Induction of Apoptosis: Many anticancer agents, including some imidazo[1,2-a]pyridine derivatives, trigger programmed cell death, or apoptosis, often through mitochondria-mediated pathways involving proteins like p53 and Bax. researchgate.net

Induction of Oxidative Stress: Some derivatives have been found to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and senescence. nih.gov

By analyzing changes in protein phosphorylation, gene expression, and metabolite levels after treatment, researchers can map the specific signaling cascades modulated by the compound and elucidate its precise mechanism of action.

In vivo Pharmacodynamic Studies in Animal Models (focused on target engagement)

To confirm that a compound engages its intended target in a living organism, in vivo pharmacodynamic (PD) studies are essential. These studies are typically performed in animal models, such as mice bearing tumor xenografts. The primary goal is to demonstrate a direct relationship between the administration of the compound and a measurable biological change in the target tissue. nih.gov

Target Occupancy Studies Utilizing Radioligands (if applicable)

If this compound binds to a receptor or enzyme with high affinity, a radiolabeled version can be synthesized to directly measure target occupancy in vivo. The iodine atom in its structure makes it a candidate for radioiodination (e.g., with Iodine-123 or Iodine-125). This radioligand is administered to an animal, and its distribution and binding in target tissues (e.g., the brain or a tumor) can be visualized and quantified using imaging techniques like SPECT (Single-Photon Emission Computed Tomography). nih.govnih.gov

To determine target occupancy, a blocking study is performed. Animals are pre-treated with a non-radiolabeled version of the compound before the radioligand is administered. A significant reduction in the radioligand's signal in the target tissue indicates that the unlabeled compound is occupying the binding sites. nih.gov This method provides definitive proof of target engagement in a living system. For example, radioiodinated imidazo[1,2-a]pyridine derivatives have been developed to image targets like β-amyloid plaques and peripheral benzodiazepine receptors. nih.govacs.org

Modulation of Biochemical Markers in Relevant Animal Models

In cases where a radioligand is not feasible, target engagement can be assessed by measuring downstream biochemical markers. This involves treating tumor-bearing animals with the compound and then collecting tumor and/or surrogate tissues at various time points to analyze the status of the target pathway. nih.gov

For example, if this compound were found to inhibit a specific kinase, a PD study would involve measuring the phosphorylation level of that kinase or its direct substrate in tumor tissues from treated animals. A dose-dependent reduction in the phosphorylated (active) form of the protein would serve as a robust biomarker of target engagement. nih.gov These results are often correlated with the compound's concentration in the tissue (pharmacokinetics) to establish a clear PK/PD relationship.

Structure Activity Relationship Sar and Analog Development

Design Principles for Novel 2-(3-Iodophenyl)imidazo[1,2-a]pyridine Analogs

The design of new analogs centers on systematically modifying three key regions of the molecule: the bicyclic imidazo[1,2-a]pyridine (B132010) core, the 3-iodophenyl moiety at the C2-position, and the introduction of linkers and peripheral groups, often at the C3-position.

The electronic and steric properties of substituents on the imidazo[1,2-a]pyridine nucleus significantly influence biological activity. SAR studies have shown that modifications at positions C6, C7, and C8 can fine-tune ligand-target interactions and modulate physicochemical properties. For instance, in a series of analogs developed as ligands for the 18-kDa translocator protein (TSPO), the nature of substituents at the C6 and C8 positions was found to be critical. nih.gov Lipophilicity and the hydrogen-bonding potential of these substituents were identified as key factors controlling the transition between agonist and antagonist activity in steroidogenesis. nih.gov

Similarly, in the development of antitubercular agents, substituting the 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to decrease activity, indicating sensitivity to changes in this position. researchgate.net The absence of substituents on the pyridine (B92270) portion of the core can also be crucial for certain activities, as demonstrated in studies on phytotoxicity. nih.gov

The 2-(3-iodophenyl) group is a critical pharmacophore, and its modification is a key strategy in analog design. The iodine atom's position on the phenyl ring influences the molecule's conformational presentation to its biological target.

Positional Isomers: Moving the halogen substituent on the 2-phenyl ring can dramatically alter activity. For example, in TSPO ligands, a chlorine atom at the para-position (4-position) was a common feature in early high-affinity compounds like alpidem. nih.gov Subsequent studies exploring other positions revealed that the substitution pattern is a determining factor for biological response. nih.gov

Bioisosteric Replacements: The iodine atom, while often contributing to high affinity, can be a liability due to potential metabolic instability or off-target effects. Therefore, its replacement with bioisosteres—substituents with similar physicochemical properties—is a common design tactic. cambridgemedchemconsulting.com Halogens like chlorine and bromine are frequent replacements. Non-classical bioisosteres can also be employed to modulate properties like lipophilicity and metabolic stability. For instance, replacing a halogen with a trifluoromethyl (CF₃) group can maintain steric bulk while altering electronic properties. cambridgemedchemconsulting.com Another strategy involves replacing the entire phenyl ring with other aromatic systems like pyridyl or thiophene (B33073) rings to explore different interactions with the target protein. cambridgemedchemconsulting.com

In a separate context, the 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) scaffold in developing GABA-A receptor modulators, demonstrating the utility of this approach at the core level as well. nih.gov

Bioisosteric Replacement StrategyParent GroupReplacement Group(s)Rationale
Classical IsosteresIBr, Cl, FModulate halogen bonding, size, and electronegativity.
Non-Classical IsosteresICF₃, CNAlter electronic profile and metabolic stability.
Ring EquivalentsPhenylPyridyl, ThienylChange aromaticity, polarity, and hydrogen bonding capacity.

The C3-position of the imidazo[1,2-a]pyridine ring is a common site for introducing linkers and peripheral substituents to probe for additional binding interactions or to attach functional groups that modify pharmacokinetic properties. This position is highly susceptible to electrophilic substitution, making it synthetically accessible. acs.org

In the context of antitubercular imidazo[1,2-a]pyridines, the C3 position has been extensively explored by introducing carboxamide functionalities. researchgate.net The nature of the amide substituent is critical for activity; large, lipophilic biaryl ethers attached via the amide linker resulted in compounds with outstanding nanomolar potency against Mycobacterium tuberculosis. researchgate.net Conversely, attempts to introduce more polar groups like sulfonamides to improve solubility did not yield a corresponding increase in potency. researchgate.net

In the design of TSPO ligands, an acetamide (B32628) group (-CH₂CONH₂) attached to the imidazo[1,2-a]pyridine core serves as a crucial linker. The substituents on the amide nitrogen were found to heavily influence binding affinity and selectivity, with higher lipophilicity generally leading to more affine ligands. researchgate.net

Synthetic Strategies for Analog Library Generation

The efficient generation of analog libraries is essential for exploring the SAR of the this compound scaffold. Several synthetic strategies are employed, with multicomponent reactions and solid-phase synthesis being particularly powerful for creating chemical diversity.

One of the most common and versatile methods for constructing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine (B139424) with an α-haloketone. acs.org To generate libraries of 2-aryl analogs, a variety of substituted 2-aminopyridines can be reacted with α-bromoacetophenones. researchgate.net

More advanced strategies for rapid library generation include one-pot, three-component reactions. An iodine-catalyzed method has been developed that combines an aryl aldehyde, a 2-aminopyridine, and an isocyanide in a [4+1] cycloaddition to afford highly substituted imidazo[1,2-a]pyridines in good yields. rsc.orgnih.gov This approach is highly efficient and allows for wide substrate scope, making it ideal for generating a diverse set of analogs by varying any of the three starting components. rsc.orgrsc.org

Solid-phase synthesis offers a high-throughput method for creating libraries of analogs with modifications at multiple positions. For example, a library of imidazo[1,2-a]pyridine-8-carboxamides was successfully generated on a solid support, demonstrating a "react and release" cleavage strategy that allows for the introduction of diversity at three points of the molecule. acs.org

SAR Elucidation Based on Quantitative Biological Data

Quantitative structure-activity relationship (QSAR) studies are crucial for understanding the precise relationship between molecular structure and biological activity. These studies use statistical methods to correlate physicochemical descriptors of molecules with their measured potency. nih.gov

For imidazo[1,2-a]pyridine derivatives, QSAR studies have identified key molecular properties that govern their activity. In a series of acid pump antagonists, activity was significantly correlated with Global Topological Charge Indices (GTCI) and the hydrophobicity (π constant) of certain substituents. nih.gov This indicates that both charge distribution across the molecule and the hydrophobic character of peripheral groups are controlling factors in the interaction with the H+/K+-ATPase target. nih.gov

In the development of TSPO ligands, SAR analysis revealed that lipophilicity is a major driver for both affinity and functional outcome. nih.gov A clear trend was observed where increasing lipophilicity was associated with a shift from agonist to antagonist behavior in steroidogenesis. Steric hindrance was also identified as a limiting factor for agonist activity. nih.gov

These quantitative findings allow for the creation of predictive models to guide the design of new analogs with enhanced potency and desired functional profiles.

Structural Feature / PropertyImpact on Biological ActivityExample Target / ActivityReference
Increased Lipophilicity Generally increases affinity; can shift function from agonist to antagonist.TSPO Ligands / Steroidogenesis nih.gov
Charge Distribution (GTCI) Correlates with inhibitory potency, suggesting importance of electrostatic interactions.H+/K+-ATPase / Acid Pump Antagonism nih.gov
Substituent Hydrophobicity (π) Modulates target interaction, particularly hydrophobic interactions with the receptor.H+/K+-ATPase / Acid Pump Antagonism nih.gov
Steric Bulk Can be a limiting factor; larger groups may prevent optimal binding.TSPO Ligands / Steroidogenesis nih.gov
H-Bonding Potential Affects ligand binding and selectivity.TSPO Ligands / Steroidogenesis nih.gov

Identification of Key Pharmacophoric Elements for Desired Activity

The biological activity of this compound and its analogs is intricately linked to the specific arrangement and nature of their constituent chemical groups. Research into this class of compounds has identified several key pharmacophoric elements that are crucial for their desired therapeutic effects.

The imidazo[1,2-a]pyridine core itself serves as a fundamental pharmacophore. This bicyclic, nitrogen-containing ring system provides a rigid framework that correctly orients the substituent groups for optimal interaction with biological targets. Its aromatic nature also allows for potential π-π stacking interactions within protein binding pockets.

The 2-phenyl ring is another critical component. The position and nature of substituents on this ring significantly modulate the compound's activity. The iodine atom at the 3-position of the phenyl ring in the parent compound is of particular interest. While specific SAR studies on a wide range of 3-substituted analogs are not extensively detailed in publicly available research, the presence of a halogen at this position is understood to influence the compound's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

For different biological targets, specific substitutions on the 2-phenyl ring have been found to be crucial:

For activity as ligands for β-amyloid plaques , a key pathological hallmark of Alzheimer's disease, a dimethylamino group at the 4'-position of the phenyl ring has been identified as a critical structural component for high binding affinity. This suggests that for this particular activity, the pharmacophore includes both the imidazo[1,2-a]pyridine core and a 2-(4'-dimethylaminophenyl) moiety.

In the context of peripheral benzodiazepine (B76468) receptor (PBR) ligands , lipophilic substituents on the imidazo[1,2-a]pyridine nucleus, particularly at the 8-position, and the presence of a chlorine atom at the para-position (4'-position) of the 2-phenyl ring are considered crucial for high binding affinity and selectivity.

Furthermore, substitutions at other positions of the imidazo[1,2-a]pyridine ring system, such as at the 6- and 8-positions, have been shown to be important for modulating the biological activity and selectivity of these compounds. For instance, in the development of PBR ligands, disubstitution at the 6- and 8-positions can lead to a significant increase in selectivity for PBR over central benzodiazepine receptors (CBR).

The following table summarizes the key pharmacophoric elements and their influence on the activity of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives based on available research.

Pharmacophoric ElementPositionInfluence on Biological Activity
Imidazo[1,2-a]pyridine Core-Provides a rigid scaffold for optimal substituent orientation and potential for π-π stacking interactions.
2-Phenyl RingC2 of imidazo[1,2-a]pyridineSubstituents on this ring significantly modulate activity.
IodineC3 of 2-phenyl ringInfluences electronic properties and potential for halogen bonding. Specific SAR data is limited.
Dimethylamino GroupC4 of 2-phenyl ringIdentified as a key element for high-affinity binding to β-amyloid plaques.
ChlorineC4 of 2-phenyl ringCrucial for high binding affinity and selectivity towards peripheral benzodiazepine receptors.
Lipophilic SubstituentsC8 of imidazo[1,2-a]pyridineImportant for high binding affinity to peripheral benzodiazepine receptors.
SubstituentsC6 and C8 of imidazo[1,2-a]pyridineModulate biological activity and selectivity for various targets.

Stereochemical Considerations in SAR (if chiral centers are present)

The parent compound, this compound, is an achiral molecule as it does not possess any chiral centers. Consequently, there are no stereoisomers (enantiomers or diastereomers) for this specific compound, and therefore, stereochemical considerations regarding its synthesis and biological activity are not applicable.

In the development of analogs based on the this compound scaffold, the introduction of chiral centers could potentially occur through the addition of substituents with stereogenic centers. For instance, if a substituent containing a chiral carbon atom were to be introduced at any position of the imidazo[1,2-a]pyridine core or the phenyl ring, the resulting analog would be chiral.

However, a review of the available scientific literature does not indicate that the development of chiral analogs of this compound has been a significant focus of research. The majority of the structure-activity relationship studies on this class of compounds have concentrated on the effects of achiral substitutions at various positions to optimize potency and selectivity for different biological targets.

Should future research endeavors lead to the synthesis and biological evaluation of chiral analogs of this compound, it would be imperative to investigate the stereochemical aspects of their structure-activity relationship. This would involve the separation and individual testing of the enantiomers or diastereomers to determine if the biological activity is stereoselective. Such studies would provide a more complete understanding of the three-dimensional requirements for the interaction of these compounds with their biological targets. At present, however, due to the achiral nature of the parent compound and its reported analogs, there are no stereochemical considerations to be discussed in the context of their SAR.

Mechanistic Investigations at the Molecular and Cellular Level

Detailed Molecular Interactions with Identified Biological Targets

Kinetic Binding Analysis (K_on, K_off, Residence Time)

No experimental data is available regarding the association rate (K_on), dissociation rate (K_off), or residence time of 2-(3-Iodophenyl)imidazo[1,2-a]pyridine with any identified biological targets.

Elucidation of Allosteric vs. Orthosteric Binding Modes

There are no studies that elucidate whether this compound binds to the primary active (orthosteric) site or a secondary (allosteric) site on a target protein.

Ligand-Induced Conformational Changes in Target Proteins

Information on whether the binding of this compound induces specific conformational changes in any target proteins is not available.

Modulation of Intracellular Signaling Pathways

Analysis of Upstream and Downstream Signaling Events

Specific upstream or downstream signaling events modulated by this compound have not been reported.

Regulation of Protein-Protein Interactions

There is no available research demonstrating that this compound regulates any specific protein-protein interactions.

Subcellular Localization and Intracellular Trafficking (Mechanistic Context)

The precise subcellular localization and intracellular trafficking pathways of this compound have not been definitively elucidated in published research. However, insights can be drawn from studies on structurally analogous imidazo[1,2-a]pyridine (B132010) derivatives, which suggest a propensity for these compounds to cross cellular membranes and accumulate in specific organelles, most notably the mitochondria.

The ability of imidazo[1,2-a]pyridine-based molecules to enter cells and reach intracellular targets is a critical aspect of their mechanism of action. Studies on related compounds indicate that they can traverse the plasma membrane to engage with cytosolic and organelle-specific proteins. For instance, various derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which involves interactions with proteins located in the cytoplasm and at the inner surface of the plasma membrane.

A significant body of evidence points towards the mitochondria as a key subcellular destination for certain imidazo[1,2-a]pyridine derivatives. This is particularly evident in research on compounds designed as ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the 18 kDa translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane. nih.govnih.gov

One such derivative, 6-Chloro-2-(4'-[123I]iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide ([123I]CLINDE), which shares the core 2-(iodophenyl)imidazo[1,2-a]pyridine structure, has been developed as an imaging agent for PBRs. nih.govnih.gov In vitro binding assays have demonstrated its high affinity for PBRs in mitochondrial membrane preparations from various tissues. nih.gov This suggests that the compound must first be transported across the cell membrane and then navigate through the cytoplasm to bind to its mitochondrial target. nih.govnih.gov

The intracellular trafficking of these molecules is presumed to occur via passive diffusion across membranes, driven by their physicochemical properties, such as lipophilicity. Once inside the cell, their distribution is influenced by their affinity for specific subcellular components. The accumulation of PBR ligands like [123I]CLINDE in mitochondria-rich tissues further supports this organelle-specific targeting. nih.gov

The functional consequences of mitochondrial localization are significant. Another study on a novel imidazo[1,2-a]pyridine compound, 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23), revealed its ability to reduce the mitochondrial membrane potential in HeLa cells. nih.gov This disruption of mitochondrial function was linked to the induction of apoptosis through the p53/Bax-mediated activation of the mitochondrial pathway. nih.gov This finding reinforces the concept that imidazo[1,2-a]pyridines can be trafficked to the mitochondria and exert profound effects on cellular bioenergetics and survival pathways.

While direct visualization of the intracellular trafficking of this compound is not yet available, the use of fluorescently tagged imidazo[1,2-a]pyridine derivatives has been reported for cellular imaging applications. rsc.org This methodology holds promise for future studies to precisely map the spatiotemporal dynamics of this specific compound within living cells, confirming its subcellular destinations and transport mechanisms.

The following tables summarize key findings from studies on related imidazo[1,2-a]pyridine derivatives that inform our understanding of the probable subcellular localization of this compound.

Table 1: In Vitro Binding Affinity of [123I]CLINDE for Peripheral Benzodiazepine Receptors (PBRs) in Mitochondrial Membranes

Tissue SourceKd (nM)Bmax (pmol/mg protein)
Adrenal Gland12.6163
Kidney0.205.3
Brain Cortex3.840.34
Data from in vitro binding studies with mitochondrial membranes, indicating high-affinity binding of a structurally similar compound to a mitochondrial protein. nih.gov

Table 2: Biodistribution of [123I]CLINDE in Rats at 6 Hours Post-Injection

Organ% Injected Dose per Gram (% ID/g)
Adrenal Gland5.4
Thyroid Gland4.0
Heart1.5
Lungs1.5
Kidney1.5
This in vivo data demonstrates the accumulation of a related iodinated imidazo[1,2-a]pyridine in various organs, with particularly high levels in the adrenal gland, a tissue rich in mitochondria. nih.gov

Applications of 2 3 Iodophenyl Imidazo 1,2 a Pyridine in Chemical Biology

Development as Chemical Probes for Target Validation

Chemical probes are essential tools for validating the role of specific protein targets in disease. The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a core structure in molecules targeting a variety of proteins, including kinases and amyloid-β aggregates. The development of "2-(3-Iodophenyl)imidazo[1,2-a]pyridine" as a chemical probe would involve leveraging the core scaffold's binding affinity for a putative target, while the iodophenyl group can be used for structure-activity relationship (SAR) studies to optimize potency and selectivity.

The iodine atom, while contributing to the binding affinity through halogen bonding, also serves as a point for facile chemical modification. This allows for the systematic synthesis of a library of analogs to probe the target's binding pocket. For instance, the iodine can be replaced with other functional groups to explore the steric and electronic requirements for optimal binding. This iterative process of synthesis and biological testing is fundamental to validating a protein as a druggable target.

Although direct studies on "this compound" as a chemical probe for target validation are not extensively documented, the broader class of imidazo[1,2-a]pyridines has shown promise. For example, derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. In such a context, an iodinated precursor like "this compound" would be an invaluable intermediate for generating a diverse set of probes to validate FLT3 as a target.

Use in Affinity Chromatography and Pull-down Assays for Target Deconvolution

A key challenge in drug discovery is the identification of the cellular targets of a bioactive small molecule, a process known as target deconvolution. Affinity chromatography and pull-down assays are powerful techniques for this purpose. "this compound" is an excellent candidate for the development of affinity-based probes.

The iodine atom on the phenyl ring can be readily converted to other functional groups, such as an amino or carboxyl group, via palladium-catalyzed cross-coupling reactions. These functional groups can then be used to attach a linker arm, which is subsequently immobilized on a solid support like sepharose beads. The resulting affinity matrix can be incubated with a cell lysate, and proteins that bind to the immobilized "this compound" analog can be selectively captured.

After washing away non-specifically bound proteins, the target proteins can be eluted and identified by mass spectrometry. This approach has been successfully applied to other kinase inhibitors with different core scaffolds, such as pyrido[2,3-d]pyrimidines, to identify their cellular targets. nih.govresearchgate.net Given the promiscuous nature of many kinase inhibitors, this technique is crucial for understanding both the on-target and off-target effects of a compound.

Table 1: Potential Modifications of this compound for Affinity Chromatography

Modification StrategyLinker Attachment PointPotential Target Class
Sonogashira coupling of an alkyne-linker3-position of the phenyl ringKinases, GPCRs
Suzuki coupling of a boronic acid-linker3-position of the phenyl ringVarious enzymes
Buchwald-Hartwig amination with an amino-linker3-position of the phenyl ringProtein-protein interaction targets

Radiosynthesis and Application as Radioligands for in vitro and in vivo Target Engagement Studies

The presence of an iodine atom makes "this compound" an ideal precursor for the synthesis of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These non-invasive imaging techniques allow for the visualization and quantification of target engagement in living organisms.

The most direct method for radiosynthesis would be the replacement of the stable ¹²⁷I atom with a radioactive isotope of iodine, such as ¹²³I or ¹²⁵I. This can be achieved through various radioiodination reactions, often mediated by an oxidizing agent like chloramine-T or using a precursor such as an organotin or organoboron compound. For instance, radioiodinated imidazo[1,2-a]pyridine derivatives have been developed for imaging amyloid-β plaques in Alzheimer's disease. researchgate.net

Alternatively, the iodine can be replaced with ¹⁸F, a positron-emitting radionuclide with favorable properties for PET imaging. This would typically involve a multi-step synthesis where the iodo- group is first converted to a suitable leaving group, such as a nitro or trimethylammonium group, which can then be displaced by [¹⁸F]fluoride. Several ¹⁸F-labeled imidazo[1,2-a]pyridine analogs have been synthesized and evaluated as potential agents for imaging beta-amyloid. nih.gov

Radiolabeled versions of "this compound" can be used in in vitro autoradiography to visualize the distribution of the target in tissue sections. For example, brain slices from a transgenic mouse model of a neurodegenerative disease could be incubated with the radioligand to map the location of the target protein.

Furthermore, these radioligands are invaluable for ex vivo target occupancy studies. In these experiments, an animal is first treated with a non-radiolabeled drug candidate, followed by administration of the radioligand. The displacement of the radioligand from its target by the drug candidate can be quantified by measuring the radioactivity in dissected tissues. This provides a direct measure of target engagement in a physiological setting.

Utility in Photoaffinity Labeling (PAL) for Covalent Target Labeling

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule and for mapping the binding site. This method involves the use of a chemical probe that contains a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner.

"this compound" can be readily converted into a photoaffinity probe. For example, the iodo- group can be replaced with a photoreactive moiety such as an azido (B1232118) or diazirine group through chemical synthesis. A particularly relevant approach would be the synthesis of an azido-iodophenyl derivative, which combines the targeting moiety with a photoactivatable group and a site for radioiodination. A similar strategy has been employed with an adenosine (B11128) A2a receptor agonist, where an amino-iodophenyl group was converted to an azido-iodophenyl group for photoaffinity labeling. nih.gov

The resulting photoaffinity probe can be incubated with cells or a cell lysate, and upon UV irradiation, it will covalently label its target protein(s). If the probe is also radiolabeled, the labeled proteins can be identified by SDS-PAGE and autoradiography. Subsequent proteolytic digestion and mass spectrometry can then be used to identify the specific amino acid residues that were crosslinked, providing valuable information about the binding site.

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupReactive IntermediateAdvantages
Aryl azideNitreneSmall size, can be activated with longer wavelength UV light
DiazirineCarbeneVery short-lived and reactive, small size
BenzophenoneTriplet ketyl radicalMore stable, less prone to non-specific labeling

Challenges and Future Research Directions

Synthetic Challenges for Complex Derivatives and Scalability

The synthesis of the core imidazo[1,2-a]pyridine (B132010) scaffold is well-established, often involving the condensation of 2-aminopyridines with α-haloketones or related methodologies. acs.org However, the creation of more complex derivatives, particularly those with diverse substituents at multiple positions, presents considerable synthetic hurdles. Many existing methods for synthesizing derivatives require expensive catalysts, harsh reaction conditions, or result in modest yields, which can limit their applicability. nih.gov The introduction of specific functional groups, such as those required to fine-tune activity or improve pharmacokinetic properties, can be challenging and may necessitate multi-step, low-yielding reaction sequences. mdpi.comresearchgate.net

A significant challenge is the scalability of these syntheses. While gram-scale synthesis has been demonstrated for some imidazo[1,2-a]pyridine derivatives, transitioning from laboratory-scale batches to industrial production poses issues related to cost, safety, and environmental impact. nih.govmdpi.comnih.gov Future research must focus on developing more efficient, sustainable, and high-yielding synthetic protocols. This includes exploring one-pot multicomponent reactions and utilizing environmentally benign catalysts and solvents to streamline the production of complex analogs and make them viable for extensive preclinical and clinical investigation. nih.govnih.gov

Addressing Selectivity and Off-Target Interactions

A critical challenge in the development of any therapeutic agent is ensuring it interacts specifically with its intended biological target while minimizing off-target effects. For imidazo[1,2-a]pyridine derivatives, which have shown activity against a wide range of biological targets like kinases and enzymes, selectivity is paramount. researchgate.netnih.gov Off-target interactions can lead to unforeseen side effects and reduce the therapeutic window of a compound. nih.gov Exploratory toxicology studies on some imidazo[1,2-a]pyridine derivatives have indeed noted off-target effects, highlighting the need for rigorous selectivity profiling. nih.gov

Future research must prioritize the design of derivatives with high target specificity. For example, in the development of imidazo[1,2-a]pyridines as Cyclooxygenase-2 (COX-2) inhibitors, achieving high selectivity over the COX-1 isoform is crucial to avoid gastrointestinal side effects. nih.gov Similarly, when targeting protein kinases, which share structural similarities in their ATP-binding pockets, achieving selectivity is a major challenge. Research efforts will involve a combination of rational drug design based on structural biology and comprehensive screening against panels of related proteins. nih.gov Cytotoxicity assays comparing effects on cancerous versus normal cell lines are also essential to gauge the selectivity of potential anticancer agents. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Imidazo[1,2-a]pyridine Derivatives nih.gov
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
5e>500.05>1000
5f>500.05>1000
5i44.860.05897.19
5j>500.05>1000

Development of Advanced in vitro and in vivo Research Models

The translation of promising results from the laboratory to clinical success is a major hurdle in drug development. A significant part of this challenge lies in the limitations of traditional preclinical models. Much of the initial research on 2-(3-Iodophenyl)imidazo[1,2-a]pyridine and its analogs relies on standard in vitro models, such as two-dimensional (2D) cancer cell line cultures (e.g., MCF-7, A375, HeLa) and enzymatic assays. nih.govnih.govnih.govnih.gov While useful for initial screening, these models often fail to replicate the complex microenvironment of human tissues.

There is a pressing need to develop and utilize more advanced and predictive research models. This includes:

Three-dimensional (3D) Cell Cultures: Spheroids and organoids can better mimic the cell-cell interactions and physiological gradients found in human tumors and tissues, providing a more accurate assessment of a compound's efficacy.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes for anticancer agents.

Specialized in vivo Models: For non-cancer indications, such as neurodegenerative diseases, the use of transgenic animal models that accurately recapitulate aspects of the human disease is crucial. acs.org For infectious diseases like leishmaniasis, evaluating compounds against the intracellular amastigote stage in host cells is more clinically relevant than targeting the free-living promastigote form. mdpi.com

Adopting these sophisticated models earlier in the drug development pipeline will allow for a more rigorous evaluation of this compound derivatives and increase the likelihood of clinical success.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how the compound modulates cellular pathways and networks. rsc.org This approach moves beyond a single-target focus to reveal the broader biological impact of a drug candidate.

Future research should incorporate multi-omics strategies to:

Elucidate Mechanisms of Action: By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment, researchers can build a detailed model of the compound's mechanism of action and identify previously unknown targets.

Identify Biomarkers: Multi-omics data can help identify predictive biomarkers that correlate with a response to the compound. mdpi.com This is essential for patient stratification in future clinical trials, ensuring the treatment is given to those most likely to benefit.

Uncover Resistance Mechanisms: For applications in cancer or infectious diseases, understanding how resistance develops is critical. A systems-level analysis can reveal the pathways that are altered in resistant cells, suggesting potential combination therapies to overcome this challenge.

While the direct application of multi-omics to this compound is still an emerging area, its integration represents a critical future direction for a holistic understanding of its therapeutic potential. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazo[1,2-a]pyridine scaffold is often described as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov Research has already identified derivatives with activities spanning anticancer, anti-inflammatory, antiparasitic, neuroprotective, and antitubercular applications. acs.orgresearchgate.netnih.govnih.govmdpi.com

Table 2: Investigated Biological Targets and Therapeutic Areas for the Imidazo[1,2-a]pyridine Scaffold
Therapeutic AreaBiological Target / ActivityReference
OncologyAKT/mTOR Pathway Inhibition, Apoptosis Induction nih.gov
InflammationCyclooxygenase-2 (COX-2) Inhibition nih.gov
Neurodegenerative DiseaseLigand for β-Amyloid Plaques, Acetylcholinesterase Inhibition acs.orgresearchgate.net
Infectious DiseaseAntiparasitic (Leishmania, Trichomonas), Antituberculosis researchgate.netnih.govmdpi.com
NeurologyGABAA Receptor Modulation researchgate.net

A key future direction is the systematic exploration of novel biological targets for this compound and its analogs. This can be achieved through:

Phenotypic Screening: Unbiased screening of compound libraries in disease-relevant cellular models can identify novel therapeutic activities without a preconceived target.

Chemoproteomics: Techniques such as activity-based protein profiling can be used to identify the direct protein targets of a compound within a complex biological system, potentially uncovering entirely new mechanisms of action.

By expanding the search for new targets, the therapeutic utility of the imidazo[1,2-a]pyridine scaffold can be broadened, potentially leading to first-in-class medicines for a variety of untreated diseases.

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle.

For the this compound scaffold, AI and ML can be leveraged in several key areas:

Predictive Modeling: ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising compounds. nih.gov

ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. nih.gov This early-stage virtual screening helps to eliminate candidates with poor pharmacokinetic profiles, reducing the failure rate in later stages of development.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target and desired property profile. mdpi.com This could lead to the discovery of novel imidazo[1,2-a]pyridine derivatives with enhanced potency and selectivity that would be difficult to conceive through traditional medicinal chemistry approaches.

By embracing these in silico methods, researchers can navigate the vast chemical space of possible imidazo[1,2-a]pyridine derivatives more efficiently, optimizing lead compounds and reducing the time and cost associated with bringing a new drug to the clinic.

Q & A

What are the common synthetic methodologies for preparing 2-(3-iodophenyl)imidazo[1,2-a]pyridine derivatives?

Basic Research Focus
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization or functionalization strategies. A widely used method is the Friedel-Crafts acylation at the C-3 position using catalytic AlCl₃ to introduce acetyl groups, yielding derivatives in high purity and yield . For iodophenyl-substituted variants, Suzuki-Miyaura cross-coupling with iodophenyl boronic acids under transition-metal catalysis (e.g., Pd) is effective, though optimization of solvent (e.g., DMF) and temperature (e.g., 100°C) is critical to minimize side products like non-decarboxylated adducts . Solvent-free three-component reactions using aldehydes, β-oxodithioesters, and heterocyclic ketene aminals (HKAs) with Et₃N as a catalyst offer a green alternative, achieving regioselective synthesis in short reaction times .

How can selective C-3 functionalization of imidazo[1,2-a]pyridines be optimized to avoid byproduct formation?

Advanced Research Focus
Selective C-3 functionalization faces challenges such as competing reactions at other positions (e.g., C-2). Computational reaction coordinate diagrams and mechanistic studies suggest that AlCl₃-catalyzed Friedel-Crafts acylation favors C-3 due to electronic and steric factors, but incomplete conversion can occur under suboptimal conditions . Catalyst-free multicomponent reactions (MCRs) with boronic acids require precise stoichiometric control (e.g., 1:1:1 ratio of imidazopyridine, glyoxylic acid, and boronic acid) and inert atmospheres to suppress byproducts like imidazopyridine/glyoxylic acid adducts . Screening alternative Lewis acids (e.g., FeCl₃) or adjusting solvent polarity (e.g., switching from DMF to acetonitrile) may further enhance selectivity.

What analytical techniques are essential for characterizing this compound derivatives?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and iodophenyl integration (e.g., aromatic proton splitting in the 7.0–8.5 ppm range) .
  • HRMS : For precise molecular weight validation, especially to distinguish isotopic patterns from iodine (e.g., m/z peaks at 379.0 [M+H]⁺) .
  • X-ray crystallography : To resolve crystal packing influenced by iodine’s heavy atom effect and π-stacking interactions .

How can computational models predict the bioactivity of this compound derivatives?

Advanced Research Focus
Docking studies using validated GABA receptor models (e.g., homology-based structures) can predict ligand-receptor interactions, particularly the role of the iodophenyl group in hydrophobic binding pockets . Molecular dynamics simulations (MDs) assess stability, while quantitative structure-activity relationship (QSAR) models correlate electronic parameters (e.g., Hammett σ values) with biological activity. For COX-2 inhibitors, substituent bulk at C-3 (e.g., morpholine vs. phenylamino groups) significantly impacts IC₅₀ values, requiring DFT calculations to optimize steric and electronic profiles .

How should researchers interpret contradictory biological activity data, such as the lack of antibacterial efficacy in certain derivatives?

Advanced Research Focus
Negative results, like the absence of antibacterial activity in 2-thioalkyl-3-nitro derivatives against S. aureus and P. aeruginosa, may arise from poor membrane permeability or efflux pump resistance. Structural analysis reveals that nitro groups at C-3 increase polarity, reducing cellular uptake . Comparative studies with lipophilic substituents (e.g., methyl or halogen groups) or prodrug strategies (e.g., esterification) could improve bioavailability. Additionally, testing under anaerobic conditions may reveal activity against other bacterial targets .

What radical-based strategies enable functionalization of the imidazo[1,2-a]pyridine core?

Advanced Research Focus
Copper-catalyzed selenylation with selenium powder under ligand-free conditions introduces selenophene moieties via regioselective C(sp²)-H bond cleavage, forming benzo[b]selenophenes . Photocatalytic C-H sulfenylation using thiols or disulfides achieves C-3 thioether linkages, though competing C-2 reactivity requires careful control of radical initiators (e.g., TBHP vs. DTBP) . EPR studies confirm radical intermediates, and solvent selection (e.g., DCE vs. DMSO) modulates reaction pathways.

How do substituents at the C-3 position influence the biological activity of imidazo[1,2-a]pyridines?

Advanced Research Focus
Substituent effects are exemplified in COX-2 inhibitors, where a morpholine group at C-3 yields an IC₅₀ of 0.07 µM (selectivity index = 217.1), outperforming phenylamino derivatives due to enhanced hydrogen bonding with Arg513 . Conversely, acetyl groups at C-3 improve GABA receptor binding by ~30% compared to unsubstituted analogs, as shown in radioligand displacement assays . QSAR studies highlight the critical role of substituent logP and topological polar surface area (TPSA) in blood-brain barrier penetration.

What green chemistry approaches are available for synthesizing imidazo[1,2-a]pyridine derivatives?

Basic Research Focus
Solvent-free one-pot reactions using Et₃N as a catalyst achieve high yields (75–90%) without transition metals, reducing waste . Aqueous multicomponent reactions (e.g., Adib’s method with 2-aminopyridine, aldehydes, and isonitriles) eliminate organic solvents and catalysts, aligning with green chemistry principles . Microwave-assisted synthesis further reduces reaction times (e.g., 30 minutes vs. 12 hours) and energy consumption .

How can researchers address low yields in iodophenyl-substituted imidazo[1,2-a]pyridine synthesis?

Advanced Research Focus
Low yields often stem from iodine’s steric bulk hindering cross-coupling. Optimizing Suzuki conditions with Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as a biphasic solvent improves coupling efficiency (yields >80%) . Pre-activation of boronic acids (e.g., via MIDA boronate esters) enhances stability. For Ullman-type couplings, CuI/1,10-phenanthroline systems in DMF at 110°C mitigate dehalogenation side reactions .

What structural modifications enhance the fluorescence properties of imidazo[1,2-a]pyridines?

Advanced Research Focus
Introducing electron-donating groups (e.g., -OMe) at C-6 or C-8 positions increases intramolecular charge transfer (ICT), shifting emission wavelengths to the visible range (λem = 450–500 nm) . Crystal engineering via C–H⋯N interactions enhances quantum yields (Φ = 0.4–0.6) by reducing non-radiative decay. Heavy atom effects from iodine at C-3 also promote spin-orbit coupling, enabling applications in bioimaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.